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Overview
Description
GL-331 is a small molecule drug known for its potent anti-cancer properties. It is a derivative of podophyllotoxin and functions primarily as a DNA topoisomerase II inhibitor. This compound has shown significant efficacy in treating various types of cancer, including small cell lung cancer and gastric cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GL-331 involves multiple steps, starting from podophyllotoxin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of GL-331 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GL-331 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of GL-331, each with distinct biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
GL-331 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying DNA topoisomerase II inhibition.
Biology: Studied for its effects on cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in treating small cell lung cancer and gastric cancer.
Industry: Used in the development of new anti-cancer drugs and therapeutic agents.
Mechanism of Action
GL-331 exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, GL-331 induces DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets involved include DNA topoisomerase II and various signaling pathways such as the ATM/p53/p21 pathway .
Comparison with Similar Compounds
Similar Compounds
VP-16 (Etoposide): Another podophyllotoxin derivative with similar topoisomerase II inhibitory activity.
XWL-1-48: A newer derivative with enhanced anti-cancer activity compared to GL-331.
Uniqueness
GL-331 is unique due to its potent anti-cancer activity and ability to induce apoptosis even in multidrug-resistant cancer cell lines. Its higher cytotoxicity compared to similar compounds makes it a promising candidate for further development as an anti-cancer agent .
Properties
CAS No. |
127882-73-9 |
---|---|
Molecular Formula |
C27H24N2O9 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24N2O9/c1-34-21-7-13(8-22(35-2)26(21)30)23-16-9-19-20(38-12-37-19)10-17(16)25(18-11-36-27(31)24(18)23)28-14-3-5-15(6-4-14)29(32)33/h3-10,18,23-25,28,30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
DLROLUIVVKTFPW-LVEBQJTPSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Appearance |
Solid powder |
127882-73-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4-nitrophenyl)amino)-, (5R,5aR,8aS,9S)- GL 331 GL-331 GL331 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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